molecular formula C10H14O2 B12665567 4-(5-Methyl-2-furyl)pentan-2-one CAS No. 71097-53-5

4-(5-Methyl-2-furyl)pentan-2-one

Cat. No.: B12665567
CAS No.: 71097-53-5
M. Wt: 166.22 g/mol
InChI Key: SNCJRRZMGMKMBW-UHFFFAOYSA-N
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Description

It is a yellow liquid with a sweet, fruity odor and is commonly used in the food industry due to its pleasant aroma and taste.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-2-furyl)pentan-2-one typically involves the reaction of 5-methylfurfural with acetone under acidic or basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2-furyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Methyl-2-furyl)pentan-2-one has several applications in scientific research:

    Chemistry: Used as a reference substance for drug impurities and reagents.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Widely used as a flavoring agent in the food industry due to its pleasant aroma and taste.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2-furyl)pentan-2-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone: A simple ketone with a similar structure but lacks the furan ring.

    5-Methylfurfural: A precursor in the synthesis of 4-(5-Methyl-2-furyl)pentan-2-one, containing a furan ring but different functional groups.

Uniqueness

This compound is unique due to its combination of a furan ring and a ketone functional group, which imparts distinct chemical and biological properties. Its pleasant aroma and flavor make it particularly valuable in the food industry.

Properties

CAS No.

71097-53-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-(5-methylfuran-2-yl)pentan-2-one

InChI

InChI=1S/C10H14O2/c1-7(6-8(2)11)10-5-4-9(3)12-10/h4-5,7H,6H2,1-3H3

InChI Key

SNCJRRZMGMKMBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)CC(=O)C

Origin of Product

United States

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